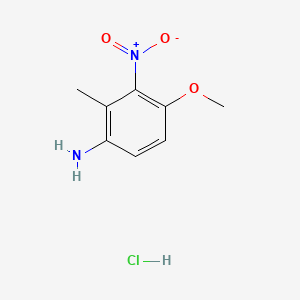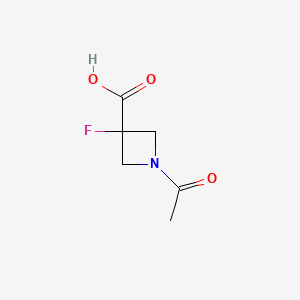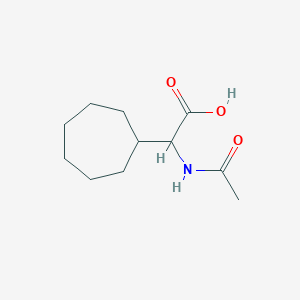
2-Acetamido-2-cycloheptylacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetamido-2-cycloheptylacetic acid is an organic compound characterized by its unique structure, which includes an acetamido group attached to a cycloheptyl ring and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-acetamido-2-cycloheptylacetic acid typically involves the reaction of cycloheptanone with acetamide in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate imine, which is subsequently hydrolyzed to yield the desired product. Common catalysts used in this reaction include acids such as hydrochloric acid or sulfuric acid.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient catalytic systems and optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as crystallization or chromatography are often employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Acetamido-2-cycloheptylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetamido group to an amine.
Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cycloheptanone derivatives, while reduction can produce cycloheptylamine derivatives.
Scientific Research Applications
2-Acetamido-2-cycloheptylacetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-acetamido-2-cycloheptylacetic acid exerts its effects involves interactions with specific molecular targets. The acetamido group can form hydrogen bonds with enzymes or receptors, influencing their activity. The cycloheptyl ring provides a hydrophobic environment that can enhance binding affinity and specificity.
Comparison with Similar Compounds
- 2-Acetamido-2-cyclopentylacetic acid
- 2-Acetamido-2-cyclohexylacetic acid
- 2-Acetamido-2-cyclooctylacetic acid
Comparison: Compared to its analogs, 2-acetamido-2-cycloheptylacetic acid has a unique seven-membered ring structure, which can influence its chemical reactivity and biological activity. The size and flexibility of the cycloheptyl ring may provide distinct advantages in terms of binding interactions and stability.
Properties
Molecular Formula |
C11H19NO3 |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
2-acetamido-2-cycloheptylacetic acid |
InChI |
InChI=1S/C11H19NO3/c1-8(13)12-10(11(14)15)9-6-4-2-3-5-7-9/h9-10H,2-7H2,1H3,(H,12,13)(H,14,15) |
InChI Key |
SBJCCMTZMLIIGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C1CCCCCC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


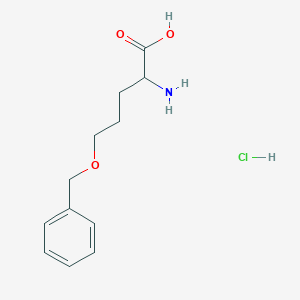
![Methyl[1-(1,3-thiazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B13508104.png)
![1-[(1Z)-2-bromoethenyl]-4-fluorobenzene](/img/structure/B13508114.png)
![Methyl 5-bromo-4-{[(tert-butoxy)carbonyl]amino}pyridine-2-carboxylate](/img/structure/B13508120.png)
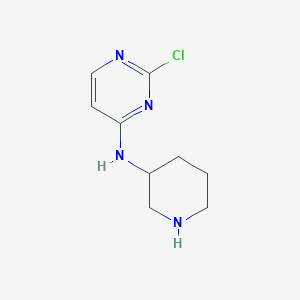
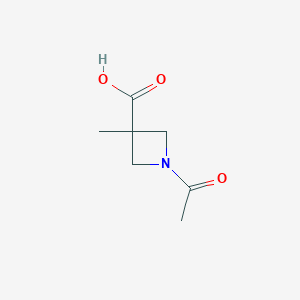
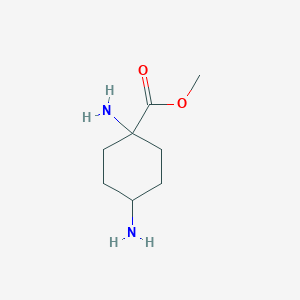
aminehydrochloride](/img/structure/B13508152.png)

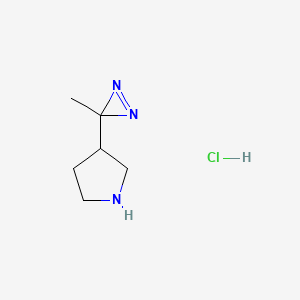
![2,3-Dibromo-5-Boc-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B13508171.png)
![6-Ethynyl-5-azaspiro[2.4]heptane](/img/structure/B13508174.png)
